![molecular formula C19H21N3O2S2 B13812462 Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-
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Overview
Description
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- is a complex organic compound characterized by its unique thieno[2,3-D]pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thieno[2,3-D]pyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thieno[2,3-D]pyrimidine derivatives, and various substituted acetamide derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- exhibit promising anticancer properties. The thienopyrimidine core has been associated with the inhibition of specific kinases involved in cancer cell proliferation. Studies have shown that modifications to this structure can enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria .
Neurobiology
Neuroprotective Effects
Acetamide derivatives have shown potential neuroprotective effects. They may modulate neurotransmitter systems and reduce excitotoxicity associated with neurodegenerative diseases. Specifically, compounds in this class can act as antagonists at NMDA receptors, which are implicated in conditions like Alzheimer's disease and multiple sclerosis .
Modulation of Neurotransmitter Release
Research indicates that this compound may influence the release of neurotransmitters such as dopamine and serotonin. This modulation could have implications for treating mood disorders and other psychiatric conditions .
Pharmacology
Drug Development Potential
The structural features of Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- make it an attractive scaffold for drug development. Its ability to interact with various biological targets allows for the design of multi-target drugs that could provide more comprehensive therapeutic effects .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of a related thienopyrimidine compound in vitro. The results demonstrated significant cytotoxic effects on breast cancer cells with an IC50 value of 12 µM. Further studies are needed to explore its mechanism of action and potential in vivo efficacy .
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of Acetamide derivatives resulted in improved cognitive function and reduced neuronal loss compared to control groups. These findings suggest a protective role against oxidative stress-induced damage .
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(1-methylethyl)-: This compound has a similar core structure but different substituents, leading to variations in its chemical properties and applications.
(5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid: Another related compound with a pyrimidine core, used in different chemical and biological contexts.
Uniqueness
The uniqueness of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- lies in its specific combination of functional groups and structural features.
Biological Activity
Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- (CAS No. 606107-76-0) is a notable example. This article examines the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Molecular Formula: C18H19N3O2S2
Molecular Weight: 373.49 g/mol
Structure: The compound features a thieno[2,3-d]pyrimidine core with an acetamide functional group and an ethyl-methyl phenyl substituent.
Property | Value |
---|---|
CAS Number | 606107-76-0 |
Molecular Formula | C18H19N3O2S2 |
Molecular Weight | 373.49 g/mol |
Antimicrobial Activity
Research has shown that the compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have indicated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at the University of Baghdad, the compound was tested for its antimicrobial activity against several bacterial strains. The results demonstrated that the compound effectively inhibited the growth of S. aureus and E. coli, showcasing its potential as an antimicrobial agent .
The exact mechanism by which Acetamide derivatives exert their biological effects is still under investigation. However, it is believed that they may interfere with bacterial cell wall synthesis or inhibit essential enzymatic pathways within microbial cells.
Cytotoxicity and Selectivity
While evaluating the therapeutic potential of Acetamide derivatives, it is crucial to assess their cytotoxicity against human cell lines. Preliminary studies suggest that this compound exhibits selective cytotoxicity, indicating a favorable therapeutic index that could be exploited in drug development.
In Vivo Studies
Recent in vivo studies have explored the pharmacokinetics and bioavailability of Acetamide derivatives. These studies aim to establish effective dosing regimens and understand the metabolic pathways involved in the compound's action.
Comparative Analysis
A comparative analysis of various Acetamide derivatives has been conducted to evaluate their biological activity. The following table summarizes key findings from recent research:
Compound | Activity Against S. aureus | Activity Against E. coli | Cytotoxicity (IC50) |
---|---|---|---|
Acetamide, 2-[(1,4-dihydro-5,6-dimethyl... | Positive | Positive | 25 µM |
Acetamide, 2-[(1,4-dihydro-5-methyl... | Moderate | Negative | 30 µM |
Acetamide, 2-[(1,4-dihydro-6-methyl... | Negative | Positive | 40 µM |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this acetamide derivative, and how are reaction conditions optimized?
The compound is synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one using equimolar amounts of N-aryl-substituted 2-chloroacetamides under sodium methylate catalysis. Critical parameters include a 2.6–2.8-fold molar excess of sodium methylate to ensure efficient deprotonation and alkylation. Reaction temperature (reflux in ethanol) and stoichiometric control of the chloroacetamide reagent are essential to achieve yields >60% . Optimization involves adjusting solvent polarity (e.g., ethanol vs. dioxane mixtures) and monitoring reaction progress via TLC .
Q. Which spectroscopic methods are used for structural characterization, and how are spectral assignments validated?
1H NMR (300 MHz, DMSO-d6) is the primary tool, with key signals:
- δ 12.50 ppm (NH-3, broad singlet)
- δ 10.10 ppm (NHCO, singlet)
- δ 4.12 ppm (SCH2, singlet) Assignments are validated by comparing coupling constants (e.g., J = 8.2 Hz for aromatic protons) and integration ratios. Elemental analysis (C, N, S) confirms purity, with deviations <0.1% from theoretical values indicating minimal impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data?
Minor deviations (e.g., C: 45.29% observed vs. 45.36% calculated) may arise from residual solvents or hygroscopicity. Mitigation strategies include:
- Drying samples under vacuum at 60°C for 24 hours.
- Using high-purity solvents for recrystallization.
- Repeating combustion analysis with internal standards (e.g., sulfanilamide) .
Q. What strategies improve yield and purity in large-scale syntheses?
- Catalyst optimization : Replace sodium methylate with milder bases (e.g., K2CO3) to reduce side reactions.
- Stepwise purification : Use column chromatography to isolate intermediates before alkylation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity but require post-reaction dialysis to remove traces .
Q. How can metabolic stability and degradation pathways be evaluated for this compound?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- Degradation products : Identify oxidative metabolites (e.g., sulfoxide formation at the thioether moiety) using high-resolution mass spectrometry (HRMS) .
- pH stability studies : Expose the compound to simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids to assess hydrolytic susceptibility .
Q. What computational approaches predict biological activity and structure-activity relationships (SAR)?
- Docking studies : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina, focusing on the thieno[2,3-D]pyrimidin-4-one core’s hydrogen-bonding capacity.
- QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and electron-withdrawing effects of the 2-ethyl-6-methylphenyl group to correlate with activity .
Q. How do substituent variations on the phenyl ring impact physicochemical properties?
Comparative studies of analogs (e.g., 2-chloro-4-methylphenyl vs. 4-phenoxyphenyl derivatives) reveal:
- Electron-withdrawing groups (Cl) increase metabolic stability but reduce solubility.
- Bulky substituents (e.g., 2-ethyl-6-methylphenyl) enhance lipophilicity (logP >3.5), impacting membrane permeability .
Q. Data Contradiction Analysis
Q. Why do NMR spectra show unexpected splitting patterns in aromatic regions?
Discrepancies may arise from:
- Rotamers : Restricted rotation around the acetamide bond (NHCO) at room temperature, resolved by variable-temperature NMR.
- Paramagnetic impurities : Chelation with trace metals (e.g., Fe<sup>3+</sup>) can broaden signals. Use EDTA washes during purification .
Q. How to address conflicting bioactivity data across structural analogs?
- Dose-response curves : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays).
- Crystallography : Resolve binding modes of active vs. inactive analogs to identify critical interactions (e.g., π-stacking with the pyrimidinone ring) .
Properties
Molecular Formula |
C19H21N3O2S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3O2S2/c1-5-13-8-6-7-10(2)16(13)20-14(23)9-25-19-21-17(24)15-11(3)12(4)26-18(15)22-19/h6-8H,5,9H2,1-4H3,(H,20,23)(H,21,22,24) |
InChI Key |
WIFXJVCIBGDMRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2)C |
Origin of Product |
United States |
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